Solubility profile of 6-Chloro-4-methoxyquinolin-2-OL in organic solvents
Solubility profile of 6-Chloro-4-methoxyquinolin-2-OL in organic solvents
Solubility Profile of 6-Chloro-4-methoxyquinolin-2-ol in Organic Solvents: A Technical Framework for Process Optimization
Executive Summary
6-Chloro-4-methoxyquinolin-2-ol (CAS 865817-83-0) is a critical heterocyclic intermediate, often utilized in the synthesis of antimalarial agents, kinase inhibitors, and other bioactive quinoline scaffolds.[1][2][3][4] Its solubility behavior is governed by a complex tautomeric equilibrium between the enol (2-hydroxy) and keto (2-quinolinone) forms, which significantly influences solvent interaction, crystallization yield, and purification efficiency.
This technical guide provides a rigorous framework for determining, modeling, and applying the solubility profile of this compound. As specific thermodynamic data for this exact derivative is frequently proprietary, this guide establishes the standardized protocol for generating this data in-house, ensuring reproducibility and scalability in drug development workflows.
Chemical Identity & Physicochemical Context
To accurately predict and measure solubility, one must understand the molecular species present in the solution.
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Tautomeric Equilibrium: 6-Chloro-4-methoxyquinolin-2-ol exists in equilibrium with its tautomer, 6-chloro-4-methoxy-2(1H)-quinolinone . In the solid state and in polar solvents, the 2-quinolinone (amide-like) form typically predominates due to strong intermolecular hydrogen bonding (dimerization).
-
Implication: The high melting point and lattice energy of the quinolinone form generally result in poor solubility in non-polar solvents (e.g., hexane) and moderate solubility in protic solvents (e.g., alcohols), necessitating elevated temperatures for effective dissolution.
Key Physicochemical Parameters:
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Molecular Formula: C₁₀H₈ClNO₂[5]
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Molecular Weight: 209.63 g/mol [5]
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Predicted LogP: ~2.4 (Moderate lipophilicity)
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H-Bond Donors: 1 (Amide NH / Enol OH)
-
H-Bond Acceptors: 3 (Oxygen atoms, Ring Nitrogen)
Experimental Protocol: Laser Monitoring Observation Technique
The "Shake-Flask" method is the traditional gold standard but is time-consuming. For high-precision solubility profiling required in process chemistry, the Laser Monitoring Observation Technique is the superior choice due to its speed and accuracy in detecting the exact dissolution point (saturation temperature).
Methodology Workflow
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Preparation: A precise mass of 6-Chloro-4-methoxyquinolin-2-ol (
) and solvent ( ) are loaded into a jacketed glass vessel. -
Equilibration: The mixture is stirred continuously. The temperature is controlled by a programmable circulating water bath.
-
Laser Detection: A laser beam penetrates the vessel. A photodetector measures the intensity of the light passing through the solution.
-
Suspension: The laser is scattered/blocked by undissolved solid particles (Low Transmittance).
-
Dissolution: As temperature rises, solids dissolve.
-
Clear Point: When the last particle dissolves, transmittance jumps to a maximum constant value. This temperature is recorded as the saturation temperature (
) .
-
-
Repetition: The procedure is repeated for different solute/solvent ratios to generate a full mole fraction (
) vs. Temperature ( ) curve.
Visualizing the Workflow
Caption: Figure 1. Automated Laser Monitoring workflow for determining saturation temperature (
Thermodynamic Modeling & Data Analysis
Once experimental data points (
A. Modified Apelblat Equation
This is the most accurate semi-empirical model for quinoline derivatives, accounting for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from non-linear regression.
-
Application: Use parameters
to calculate solubility at any temperature within the measured range.
B. van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.
- : Enthalpy of dissolution (typically positive, indicating an endothermic process).
- : Entropy of dissolution.
-
Interpretation: A linear plot of
vs. confirms the validity of the data.
Solubility Data Framework
As specific values depend on the purity and polymorph of the 6-Chloro-4-methoxyquinolin-2-ol batch, use the following template to structure your internal data.
Predicted Solubility Trends (Based on Structural Analogs):
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High Solubility: DMF, DMSO (Dipolar aprotic; disrupts dimer H-bonds).
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Moderate Solubility: Methanol, Ethanol, Isopropanol (Protic; capability to H-bond with carbonyl/hydroxyl).
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Low Solubility: Acetone, Ethyl Acetate (Aprotic; weaker solvation of the polar amide core).
-
Insoluble: Water, Hexane.
Data Recording Template:
| Solvent | Temperature (K) | Mass Fraction (w) | Mole Fraction (x) | Apelblat Parameter A | Apelblat Parameter B |
| Methanol | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
| Ethanol | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
| Acetone | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
| Ethyl Acetate | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
Process Implications
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Crystallization: The steep solubility curve in ethanol or methanol (solubility increases significantly with T) makes them ideal candidates for cooling crystallization.
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Purification: The low solubility in ethyl acetate suggests it can be used as an anti-solvent to precipitate the product from a concentrated DMF or alcoholic solution.
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Reaction Medium: For reactions requiring high concentrations (e.g., chlorination at the 2-position), toluene or acetonitrile at reflux are preferred if the solubility threshold is met, as they allow for easier solvent recovery than DMSO.
References
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Experimental Methodology: Zhu, C., et al. (2019). Solubility and Thermodynamic Properties of 6-Chloro-2-benzoxazolinone in Organic Solvents. Journal of Chemical & Engineering Data. (Demonstrates the Laser Monitoring Protocol). Retrieved from [Link]
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Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. npcdr.idrblab.net [npcdr.idrblab.net]
- 3. 2,4-QUINOLINEDIOL | 1677-36-7 [amp.chemicalbook.com]
- 4. 6-CHLORO-4-METHOXYQUINOLIN-2-OL CAS#: 865817-83-0 [m.chemicalbook.com]
- 5. 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem [pubchem.ncbi.nlm.nih.gov]
